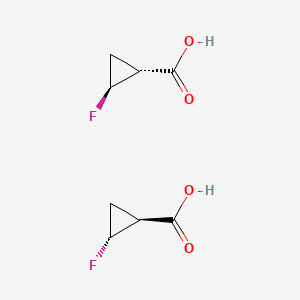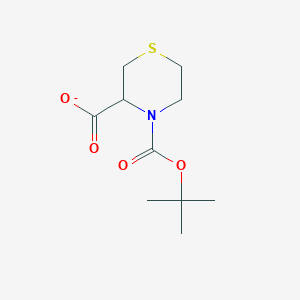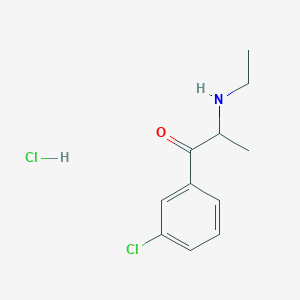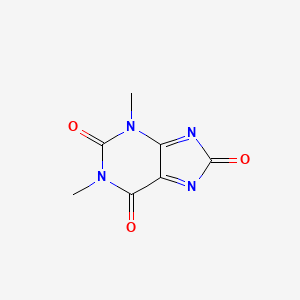
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid are stereoisomers of a fluorinated cyclopropane carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production methods for these compounds may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert these acids to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid have several scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: These compounds are used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane carboxylic acid: A non-fluorinated analog with similar structural features.
Fluorinated alkanes: Compounds with fluorine atoms attached to an alkane backbone.
Fluorinated carboxylic acids: Carboxylic acids with fluorine atoms in their structure.
Uniqueness
The presence of both the cyclopropane ring and the fluorine atom in (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid imparts unique chemical and physical properties. These features can enhance their stability, reactivity, and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H10F2O4 |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3-/m10/s1 |
InChI-Schlüssel |
NGGMZMUKLIZHFV-LIVMTWIPSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1F)C(=O)O.C1[C@@H]([C@H]1F)C(=O)O |
Kanonische SMILES |
C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)



![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)


![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
![7,8-dimethyl-4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione](/img/structure/B12356049.png)

